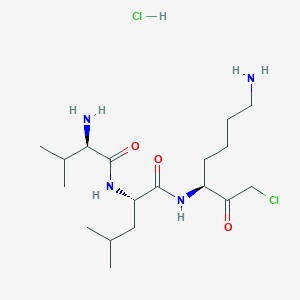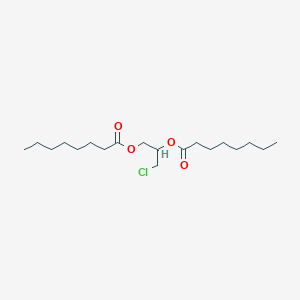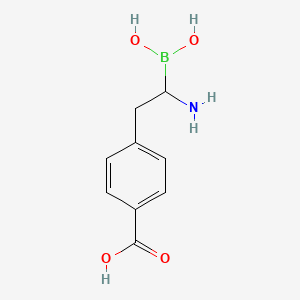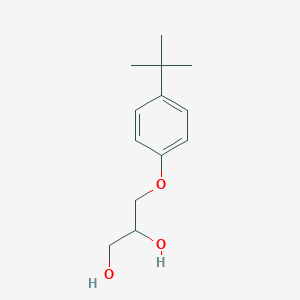
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene is a chemical compound known for its unique structure and properties. This compound features a benzene ring substituted with an ethoxy group, a trifluoropropenyl group, and a methyl group. The presence of fluorine atoms in the structure imparts distinctive chemical and physical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and ethoxytrifluoropropene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or transition metal complexes.
Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield. This may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine: In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its fluorinated structure can enhance the bioavailability and metabolic stability of potential pharmaceuticals.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in their activity or function.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways can include signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-3-methylbenzene and 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-2-methylbenzene share similar structures but differ in the position of the methyl group on the benzene ring.
Uniqueness: The specific arrangement of substituents in this compound imparts unique chemical and physical properties, making it distinct from its analogs
Propriétés
Numéro CAS |
819866-04-1 |
|---|---|
Formule moléculaire |
C12H13F3O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
1-(1-ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H13F3O/c1-3-16-8-11(12(13,14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clé InChI |
PKKNRSUMXFOUGC-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C1=CC=C(C=C1)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)



![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)




